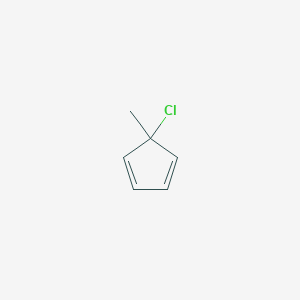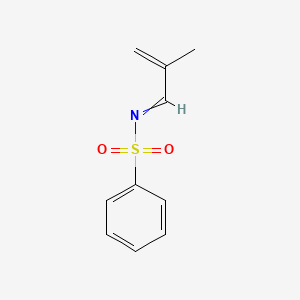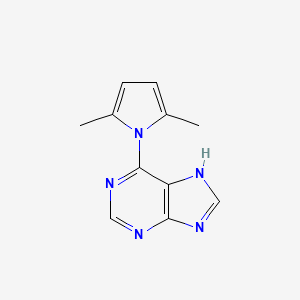
1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- is a heterocyclic compound that combines the structural features of purine and pyrrole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both purine and pyrrole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- typically involves multi-step synthetic routes. One common method includes the reaction of 6-chloropurine with 2,5-dimethylpyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction. Major products formed from these reactions include various substituted purine derivatives, which can be further utilized in different applications.
Scientific Research Applications
1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are crucial for bacterial growth and survival . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of bacterial proliferation. Additionally, its interaction with cellular pathways involved in DNA synthesis and repair contributes to its anticancer properties.
Comparison with Similar Compounds
1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- can be compared with other similar compounds, such as:
1H-Imidazole, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-: This compound also contains a pyrrole moiety but differs in the heterocyclic ring structure, leading to different chemical and biological properties.
1H-Pyrrole, 2,5-dimethyl-1-phenyl-: While it shares the pyrrole structure, the presence of a phenyl group instead of a purine ring results in distinct reactivity and applications.
The uniqueness of 1H-Purine, 6-(2,5-dimethyl-1H-pyrrol-1-yl)- lies in its combined purine and pyrrole structure, which imparts a unique set of properties not found in other similar compounds.
Properties
CAS No. |
133332-72-6 |
|---|---|
Molecular Formula |
C11H11N5 |
Molecular Weight |
213.24 g/mol |
IUPAC Name |
6-(2,5-dimethylpyrrol-1-yl)-7H-purine |
InChI |
InChI=1S/C11H11N5/c1-7-3-4-8(2)16(7)11-9-10(13-5-12-9)14-6-15-11/h3-6H,1-2H3,(H,12,13,14,15) |
InChI Key |
ATMCTIUGUGAYTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=NC=NC3=C2NC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



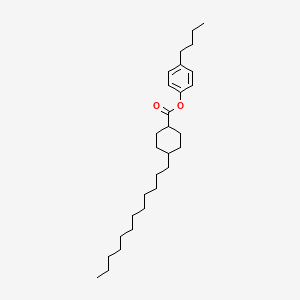

![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)
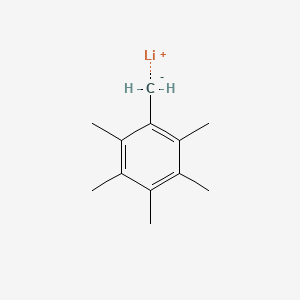
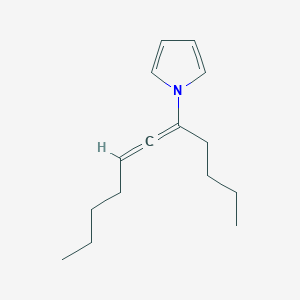
![1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)](/img/structure/B14263030.png)
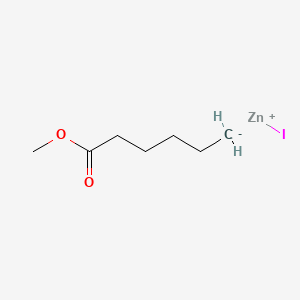
![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)
